molecular formula C8H16ClNO2S B1655177 N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride CAS No. 329325-20-4

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Cat. No.: B1655177
CAS No.: 329325-20-4
M. Wt: 225.74
InChI Key: RWCWUBODBXPCGP-UHFFFAOYSA-N
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Description

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C8H15NO2S·HCl. It is known for its unique structure, which includes a thiophene ring, an allyl group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The initial step involves the synthesis of the thiophene ring, which can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, where an allyl halide reacts with the thiophene derivative in the presence of a base.

    Oxidation: The thiophene ring is then oxidized to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiophene ring.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-allyl-3-methyltetrahydro-3-thiophenamine: Lacks the 1,1-dioxide group.

    3-methyltetrahydro-3-thiophenamine 1,1-dioxide: Lacks the allyl group.

    N-allyl-3-methyltetrahydrothiophene: Lacks the amine and 1,1-dioxide groups.

Uniqueness

N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is unique due to the presence of both the allyl group and the 1,1-dioxide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-3-5-9-8(2)4-6-12(10,11)7-8;/h3,9H,1,4-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWUBODBXPCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329325-20-4
Record name 3-Thiophenamine, tetrahydro-3-methyl-N-2-propen-1-yl-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329325-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 2
N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
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N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
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N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 5
N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 6
N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

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